AZD0424

Description

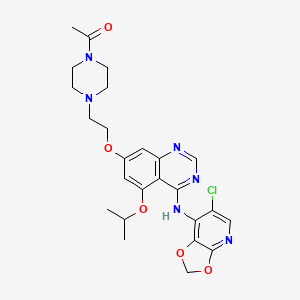

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWATCATLSSVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692054-06-1 | |

| Record name | AZD-0424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692054061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-0424 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-0424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642PS51324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD0424: An In-Depth Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of AZD0424, a potent inhibitor of SRC and ABL kinases, in the context of cancer cell biology. The information presented is collated from key research findings to support further investigation and drug development efforts.

Core Mechanism of Action

AZD0424 is an orally bioavailable small molecule that exerts its anti-cancer effects primarily through the inhibition of non-receptor tyrosine kinases, SRC and ABL.[1] SRC kinase is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is frequently overactivated in various cancers, playing a significant role in cell proliferation, survival, migration, and invasion.[1]

AZD0424 potently inhibits the phosphorylation of SRC at tyrosine-419, a key activation site.[1][2] This inhibition has been demonstrated in numerous cancer cell lines with an IC50 of approximately 100 nM.[1][2] While potent in its on-target activity, as a single agent, AZD0424 induces a G1 cell cycle arrest rather than apoptosis, leading to modest inhibition of cell viability in only a subset of cancer cell lines.[1][2]

Synergistic Anti-Tumor Activity with MEK Inhibitors

A key finding in the preclinical evaluation of AZD0424 is its synergistic activity when combined with MEK inhibitors, such as trametinib and AZD6244.[1][2] This is particularly relevant in the context of KRAS-mutant colorectal cancer cells.

Treatment of KRAS-mutant colorectal cancer cell lines with MEK inhibitors leads to a compensatory activation of SRC signaling.[1][2] AZD0424 effectively abrogates this feedback activation. The combination of AZD0424 and a MEK inhibitor results in a more profound anti-proliferative effect and synergistic inhibition of cell viability.[1] This synergistic effect is attributed to the dual blockade of parallel signaling pathways and the mitigation of compensatory feedback loops involving EGFR and FAK.[1][2]

Signaling Pathway Diagrams

References

- 1. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AZD0424: A Technical Deep Dive into Src and Abl Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms, preclinical and clinical data, and experimental methodologies related to AZD0424, a potent, orally bioavailable small molecule inhibitor of both Src and Abl tyrosine kinases.[1] This document provides a comprehensive overview for researchers and professionals involved in oncology drug development.

Core Mechanism of Action

AZD0424 exerts its antineoplastic activity by selectively targeting and inhibiting the kinase activity of both Src and Abl.[1] These non-receptor tyrosine kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[2] In many human cancers, including those of the colon, lung, breast, and pancreas, Src and Abl kinases are often upregulated or constitutively active, contributing to tumor growth and metastasis.[2][3] By inhibiting these kinases, AZD0424 aims to disrupt these oncogenic signaling cascades.[3]

Quantitative Preclinical Data

The preclinical activity of AZD0424 has been evaluated across a range of cancer cell lines, both as a single agent and in combination therapies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Potency

| Kinase Target | IC50 (nM) | Reference |

| Src | ~4 | [2][4] |

| Abl | Not specified |

Table 2: Cellular Activity of AZD0424 in Cancer Cell Lines

| Cell Line | Cancer Type | Cellular Effect | EC50 (µM) | Additional Notes | Reference |

| LS174t | Colorectal | Inhibition of proliferation | < 1 | Most sensitive cell line tested in the panel. | [4] |

| Various (11 out of 16) | Breast, Prostate, Colorectal | Inhibition of proliferation | > 5 | Majority of cell lines tested were not sensitive to single-agent AZD0424. | [4] |

| Multiple Cancer Cell Lines | Various | Inhibition of Src phosphorylation (Tyr419) | ~0.1 | Potent inhibition of the direct target in a cellular context. | [4][5] |

| HCT116 | Colorectal | G1 cell cycle arrest | Not specified | AZD0424 does not induce apoptosis as a single agent. | [4] |

| DLD1 | Colorectal | G1 cell cycle arrest | Not specified | AZD0424 does not induce apoptosis as a single agent. | [4] |

Table 3: In Vivo Efficacy of AZD0424 in Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| HCT116 (Colorectal) | AZD0424 alone | No effect on tumor growth | [4] |

| HCT116 (Colorectal) | Trametinib (MEK inhibitor) + AZD0424 | Significant reduction in tumor growth compared to trametinib alone | [4] |

| DLD1 (Colorectal) | AZD0424 alone or in combination with trametinib | Resistant to treatment | [4] |

Clinical Data: Phase I Study in Advanced Solid Tumors

A first-in-human, phase Ia dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of AZD0424 in patients with advanced solid tumors.

Table 4: Summary of Phase I Clinical Trial of AZD0424

| Parameter | Finding | Reference |

| Patient Population | 43 patients with advanced solid tumors (colorectal, lung, pancreas, etc.) | [6] |

| Dosing | Once-daily oral doses ranging from 5 mg to 150 mg; 40 mg bi-daily | [7] |

| Safety and Tolerability | Most common adverse events: nausea, fatigue, anorexia, alopecia. Grade 3-5 adverse events were more frequent at doses above 60 mg per day. | [7] |

| Pharmacokinetics | Cmax and AUC increased linearly with dose. Mean half-life (t1/2) was 8.4 ± 2.8 hours. | [7] |

| Pharmacodynamics | Clear evidence of Src target inhibition at doses ≥ 20 mg per day. | [7] |

| Clinical Activity | No objective responses observed. Stable disease for ≥ 6 weeks was achieved in 7 patients (17.1%). | [7] |

| Conclusion | AZD0424 as a monotherapy showed no evidence of efficacy in advanced solid tumors, despite clear pharmacodynamic effects. | [7] |

Signaling Pathways and Experimental Workflows

Src and Abl Signaling Pathways Inhibition by AZD0424

The following diagram illustrates the central role of Src and Abl in cancer cell signaling and the inhibitory effect of AZD0424.

Caption: Inhibition of Src and Abl signaling pathways by AZD0424.

Experimental Workflow for Assessing AZD0424 Activity

The following diagram outlines a typical experimental workflow to characterize the effects of a kinase inhibitor like AZD0424.

Caption: A generalized experimental workflow for evaluating AZD0424.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies for key experiments cited in the research of AZD0424.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of AZD0424 required to inhibit 50% of the enzymatic activity of purified Src and Abl kinases (IC50).

-

General Protocol:

-

Purified recombinant human Src or Abl kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

A range of concentrations of AZD0424 is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The percentage of kinase inhibition is calculated for each AZD0424 concentration relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assay

-

Objective: To measure the effect of AZD0424 on the proliferation and viability of cancer cell lines.

-

General Protocol (using a luminescence-based assay like CellTiter-Glo®):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of AZD0424 or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.

-

After a short incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.

-

The data is normalized to the vehicle-treated cells, and the EC50 (effective concentration to inhibit 50% of cell growth) is calculated.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the effect of AZD0424 on the phosphorylation status of downstream targets of Src and Abl.

-

General Protocol:

-

Cancer cells are treated with various concentrations of AZD0424 for a specific duration.

-

The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The total protein concentration of the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src Tyr419, anti-phospho-STAT5 Tyr694) and a loading control (e.g., GAPDH, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified and normalized to the loading control to determine the relative change in protein phosphorylation.

-

Reverse Phase Protein Array (RPPA)

-

Objective: To perform a high-throughput analysis of changes in the expression and phosphorylation of a large number of proteins in response to AZD0424 treatment.

-

General Protocol:

-

Cell lysates are prepared from cells treated with AZD0424 and control conditions.

-

The protein concentration of each lysate is precisely determined and normalized.

-

The lysates are serially diluted and spotted onto nitrocellulose-coated slides using a robotic arrayer, creating a micro-array where each spot represents a specific sample dilution.

-

Each slide (array) is then incubated with a specific primary antibody that recognizes a single target protein (e.g., total EGFR, phospho-PLCγ).

-

A labeled secondary antibody is used to detect the primary antibody.

-

The signal intensity of each spot is captured using a scanner.

-

The data is analyzed to determine the relative abundance of each protein or phosphoprotein across the different treatment conditions.

-

Conclusion

AZD0424 is a potent dual inhibitor of Src and Abl kinases with demonstrated preclinical activity in inhibiting Src phosphorylation and the proliferation of a subset of cancer cell lines.[4][5] While it showed a clear pharmacodynamic effect in a phase I clinical trial, it did not demonstrate efficacy as a monotherapy in advanced solid tumors.[7] Preclinical studies suggest that the therapeutic potential of AZD0424 may be realized in combination with other targeted agents, such as MEK inhibitors, particularly in cancers with specific molecular profiles like KRAS mutations.[4][5] Further research is warranted to identify predictive biomarkers and optimal combination strategies to leverage the on-target effects of AZD0424 for cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD0424: A Technical Guide for Cell Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0424 is a potent and orally bioavailable small-molecule inhibitor of Src family kinases (SFKs) and ABL1 kinase.[1][2] Its high selectivity and well-characterized mechanism of action make it an invaluable research tool for dissecting the complex roles of Src signaling in various cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of AZD0424, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Mechanism of Action

AZD0424 functions as an ATP-competitive inhibitor of Src and ABL kinases.[1] The primary mechanism of action in inhibiting Src signaling is through the prevention of autophosphorylation at tyrosine 419 (Tyr419) within the activation loop of the kinase domain.[1][3] This inhibition of Src phosphorylation leads to the downregulation of numerous downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of AZD0424 activity from in vitro and cell-based assays.

| Parameter | Target | Value | Reference(s) |

| In Vitro Kinase IC50 | Src | ~4 nM | [1] |

| ABL1 | Potent | [2] | |

| Yes | Potent | [4] | |

| Lck | Potent | [4] | |

| Cellular EC50 | pSrc (Y419) | ~100 nM | [1][3] |

| Cell Line | Cancer Type | EC50 (Cell Viability) | Reference(s) |

| LS174t | Colorectal Cancer | < 1 µM | |

| HCT116 | Colorectal Cancer | > 5 µM | [1] |

| DLD1 | Colorectal Cancer | > 5 µM | [1] |

| HCC1954 | Breast Cancer | ~3 µM | [1] |

Signaling Pathways Modulated by AZD0424

AZD0424's inhibition of Src kinase activity has a cascading effect on multiple downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Core AZD0424 Mechanism of Action on Src Signaling

Caption: AZD0424 inhibits Src autophosphorylation, blocking downstream signaling.

Compensatory Src Activation and Synergistic Inhibition with MEK Inhibitors

In certain contexts, such as in KRAS-mutant colorectal cancer, inhibition of the MEK/ERK pathway can lead to a compensatory activation of Src. AZD0424 can abrogate this feedback loop, leading to a synergistic anti-tumor effect when combined with MEK inhibitors.[1][3]

References

- 1. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Rise and Repurposing of AZD0424: A Src/Abl Kinase Inhibitor's Journey

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical and clinical evaluation of AZD0424, a potent oral inhibitor of Src and Abl kinases. Initially developed by AstraZeneca for cancer therapy, its trajectory highlights key aspects of modern drug development, from initial promise to clinical challenges and eventual repositioning as a valuable research tool.

Executive Summary

AZD0424 is a small molecule tyrosine kinase inhibitor that potently targets both Abl and Src kinases.[1] Originally developed by AstraZeneca, it entered a Phase I clinical trial in collaboration with Cancer Research UK for the treatment of advanced solid tumors.[2] While the trial demonstrated target engagement, AZD0424 showed a lack of efficacy as a monotherapy, leading to the discontinuation of its clinical development for this indication.[3] Subsequent preclinical research has explored its potential in combination therapies, particularly with MEK inhibitors in colorectal cancer models, where it has shown synergistic effects.[4][5] Though not pursued further for clinical use in oncology, AZD0424 is now available as a research tool, offering a well-characterized inhibitor for studying Src and Abl signaling pathways.[2]

Mechanism of Action

AZD0424 is an ATP-competitive inhibitor of the non-receptor tyrosine kinases Src and Abl. These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[6] In many cancers, Src and Abl are overexpressed or hyperactivated, contributing to tumor growth and metastasis.[4] AZD0424 binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.

dot

Caption: AZD0424 inhibits Src and Abl kinases, blocking downstream signaling.

Preclinical Development

In Vitro Activity

AZD0424 demonstrated potent inhibition of Src kinase activity in biochemical assays. In cellular assays, it effectively inhibited the phosphorylation of Src at tyrosine 419, a marker of its activation.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Src Kinase IC50 | ~4 nM | In vitro kinase assay | [4] |

| Cellular p-Src (Y419) IC50 | ~100 nM | Various cancer cell lines | [4] |

| HCT116 Cell Viability EC50 | > 5 µM | 72h treatment | [4] |

| DLD1 Cell Viability EC50 | > 5 µM | 72h treatment | [4] |

| LS174t Cell Viability EC50 | < 1 µM | 72h treatment | [4] |

In Vivo Studies

In a preclinical xenograft model using HCT116 colorectal cancer cells, AZD0424 as a single agent did not significantly inhibit tumor growth. However, when combined with the MEK inhibitor trametinib, a significant reduction in tumor growth was observed compared to trametinib alone.[4]

| Treatment Group | Dosing | Tumor Growth Outcome | Reference |

| Vehicle Control | N/A | Uninhibited tumor growth | [4] |

| AZD0424 | 50 mg/kg, daily oral gavage | No significant effect on tumor growth | [4] |

| Trametinib | 0.3 mg/kg, daily oral gavage | Inhibition of tumor growth | [4] |

| AZD0424 + Trametinib | 50 mg/kg + 0.3 mg/kg, daily oral gavage | Significant reduction in tumor growth vs. Trametinib alone | [4] |

dot

References

- 1. US11510920B2 - Compositions and methods for treating EZH2-mediated cancer - Google Patents [patents.google.com]

- 2. An insight into the drug development process: AZD0424 - Ximbio [ximbio.com]

- 3. AZD-0424 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD0424: A Potential Therapeutic Avenue for Neurodegenerative Disease

An In-depth Technical Guide on the Preclinical Rationale and Investigational Framework

For Researchers, Scientists, and Drug Development Professionals

This document outlines the scientific rationale and a potential preclinical research framework for investigating the utility of AZD0424, a potent Src/Abl kinase inhibitor, in the context of neurodegenerative diseases. While AZD0424 has been primarily evaluated in oncology, a compelling body of evidence surrounding its molecular targets, Src and Abl kinases, suggests a plausible and intriguing application in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Introduction to AZD0424

AZD0424 is an orally bioavailable small molecule that acts as a dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase.[1][2] Developed initially for cancer therapy, its mechanism of action involves the modulation of signaling pathways that are crucial for cell growth, proliferation, and motility.[1] The rationale for exploring AZD0424 in neurodegenerative disease stems from the growing understanding of the pathological roles of Src and Abl kinases in neuronal dysfunction and death.

Core Mechanism of Action and Rationale in Neurodegenerative Disease

The primary molecular targets of AZD0424 are the non-receptor tyrosine kinases, Src and Abl.[1] In the central nervous system, these kinases are implicated in key pathological processes underlying several neurodegenerative diseases.

Role of Src Family Kinases in Alzheimer's Disease

Src family kinases, particularly Fyn, are increasingly recognized as pivotal players in the pathogenesis of Alzheimer's disease.[3][4] Elevated levels and activity of Src kinases have been observed in the brains of Alzheimer's patients.[5][6] Fyn kinase has been shown to interact with and phosphorylate the microtubule-associated protein Tau at tyrosine 18.[7][8] This phosphorylation event is believed to contribute to the detachment of Tau from microtubules, leading to its aggregation into neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.[5][9]

Furthermore, Src kinases are involved in the regulation of N-methyl-D-aspartate (NMDA) receptor function.[10] Overactivation of these receptors by excitotoxic stimuli, a process implicated in neuronal cell death in Alzheimer's, can be modulated by Src kinase activity.[11] Inhibition of Src has also been demonstrated to attenuate the inflammatory response of microglia, the resident immune cells of the brain, to amyloid-beta (Aβ) plaques.[12]

Role of Abl Kinase in Parkinson's Disease

In Parkinson's disease, the non-receptor tyrosine kinase c-Abl has been identified as a critical mediator of pathogenesis.[13][14] Oxidative stress, a key factor in the demise of dopaminergic neurons in Parkinson's, leads to the activation of c-Abl.[13] Activated c-Abl, in turn, phosphorylates α-synuclein at tyrosine 39.[15][16] This phosphorylation event promotes the aggregation of α-synuclein into Lewy bodies, the pathological hallmark of Parkinson's disease, and impairs its clearance through autophagy.[13][15]

Furthermore, c-Abl phosphorylates Parkin, an E3 ubiquitin ligase with neuroprotective functions.[13] This phosphorylation inhibits Parkin's activity, leading to the accumulation of its substrates and contributing to neuronal cell death.[17] Therefore, inhibition of c-Abl presents a promising therapeutic strategy to mitigate multiple pathological cascades in Parkinson's disease.[18][19]

Quantitative Data for AZD0424

The following table summarizes the available quantitative data for AZD0424, primarily derived from preclinical and clinical studies in oncology.

| Parameter | Value | Context | Source |

| In Vitro Kinase Inhibition (IC50) | |||

| Src (pY419) | ~100 nM | Inhibition of Src phosphorylation in cancer cell lines. | [20][21][22] |

| Clinical Pharmacokinetics (Phase I) | |||

| Half-life (t1/2) | 8.4 ± 2.8 hours | In patients with advanced solid tumors. | [23] |

| Target Inhibition | Doses ≥ 20 mg/day | Showed clear evidence of Src target inhibition in patients. | [23] |

| Safety and Tolerability (Phase I) | |||

| Common Adverse Events | Nausea, fatigue, anorexia, alopecia | Observed in patients with advanced solid tumors. | [23] |

Proposed Preclinical Experimental Protocols

To rigorously evaluate the potential of AZD0424 in neurodegenerative diseases, a series of in vitro and in vivo experiments are proposed.

In Vitro Proof-of-Concept Studies

-

Cell Line: Human neuroblastoma SH-SY5Y cells will be cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[16][17] Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Oligomers: Lyophilized Aβ1-42 peptide will be dissolved in hexafluoroisopropanol (HFIP), dried to a film, and then resuspended in DMSO.[23] Oligomers will be formed by dilution in cell culture medium and incubation at 4°C.

-

α-Synuclein Pre-formed Fibrils (PFFs): Recombinant α-synuclein monomer will be incubated in phosphate-buffered saline (PBS) with continuous shaking to form fibrils.[12][15] The fibrils will be sonicated to generate shorter seeds for cellular experiments.

-

Treatment: SH-SY5Y cells or primary neurons will be treated with Aβ oligomers or α-synuclein PFFs in the presence or absence of varying concentrations of AZD0424.

-

Western Blotting: Cell lysates will be subjected to SDS-PAGE and transferred to a nitrocellulose membrane. Membranes will be probed with primary antibodies against total and phosphorylated forms of Tau (pY18) and α-synuclein (pY39), as well as Parkin.[10][24]

-

Cell Viability Assays: Cell viability will be assessed using the MTT assay, which measures mitochondrial activity, or a live/dead cell staining kit.[25][26][27]

In Vivo Efficacy Studies in Animal Models

-

Alzheimer's Disease Model: Transgenic mouse models such as the 5xFAD, which develops amyloid plaques and gliosis, will be used.

-

Parkinson's Disease Model: A model will be generated by stereotactic injection of α-synuclein PFFs into the striatum of wild-type mice, which induces progressive α-synuclein pathology and dopaminergic neuron loss.

-

Morris Water Maze (for Alzheimer's model): To assess spatial learning and memory, mice will be trained to find a hidden platform in a circular pool of water.[1][8][21]

-

Rotarod Test (for Parkinson's model): To evaluate motor coordination and balance, mice will be placed on a rotating rod, and the latency to fall will be measured.[19][20][28]

-

Immunohistochemistry: Brain sections will be stained with antibodies against Aβ, phosphorylated Tau, α-synuclein, and markers for microglia and astrocytes to assess pathology and neuroinflammation.[9][13][18]

Conclusion

The dual Src/Abl kinase inhibitor AZD0424 presents a novel and compelling candidate for therapeutic intervention in neurodegenerative diseases. Its mechanism of action directly targets key pathological pathways in both Alzheimer's and Parkinson's diseases. The proposed preclinical research framework provides a comprehensive approach to systematically evaluate the potential of AZD0424, with the ultimate goal of translating these findings into clinical applications for these devastating disorders. A critical next step will be to determine the brain penetrance of AZD0424 to ascertain its suitability for CNS indications.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Culture Academy [procellsystem.com]

- 6. Immunohistochemistry (IHC) protocol [hellobio.com]

- 7. Generation of Alpha-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]

- 8. mmpc.org [mmpc.org]

- 9. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]

- 11. Rotarod-Test for Mice [protocols.io]

- 12. Preparation of fibrils and Quality control [protocols.io]

- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 15. michaeljfox.org [michaeljfox.org]

- 16. SH-SY5Y culturing [protocols.io]

- 17. accegen.com [accegen.com]

- 18. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 20. MPD: JaxCC1: project protocol [phenome.jax.org]

- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 25. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 27. neuroproof.com [neuroproof.com]

- 28. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

Preclinical Profile of AZD0424: A SRC/ABL Inhibitor in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD0424 is an orally bioavailable small molecule that acts as a potent inhibitor of both SRC and ABL tyrosine kinases.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, invasion, and metabolism. In many cancer cells, these pathways are upregulated, making SRC and ABL attractive targets for anticancer therapies.[1][2] Preclinical studies have explored the activity of AZD0424 as a monotherapy and in combination with other targeted agents in various solid tumor models. This guide provides a comprehensive overview of the key preclinical findings, detailing experimental methodologies and presenting quantitative data for comparative analysis.

Mechanism of Action

AZD0424 exerts its antitumor effect by selectively inhibiting the kinase activity of SRC and ABL.[1] The non-receptor tyrosine kinase SRC is a key regulator of multiple cellular signaling processes.[3] By inhibiting SRC, AZD0424 can disrupt these downstream pathways, leading to an inhibition of tumor cell proliferation and metastasis.[1] Preclinical evidence demonstrates that AZD0424 potently inhibits the phosphorylation of SRC at tyrosine-419, a marker of its activation, with a cellular EC50 of approximately 100 nM.[4]

In Vitro Efficacy

The in vitro activity of AZD0424 has been evaluated across a panel of cancer cell lines, demonstrating a range of sensitivities. While potent inhibition of SRC phosphorylation is observed broadly, the effect on cell viability is more varied.[3]

Table 1: In Vitro Activity of AZD0424 in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | IC50 / EC50 | Citation |

| Multiple Cancer Cell Lines | Various | SRC Phosphorylation (Tyr419) | ~100 nM | [3][4] |

| LS174t | Colorectal | Cell Viability | < 1 µM | [4] |

| 11 out of 16 Cell Lines Tested | Various | Cell Viability | > 5 µM | [4] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Cell Viability Assays: Standard cell viability assays, such as those using tetrazolium-based reagents (e.g., MTT, WST) or ATP-based luminescence (e.g., CellTiter-Glo), were likely employed to determine the EC50 values for cell viability. In these assays, cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of AZD0424 for a specified period (e.g., 72 hours). The viability is then measured, and the data are normalized to untreated controls to calculate the EC50 values.

Western Blotting for SRC Phosphorylation: To determine the cellular EC50 for SRC inhibition, cancer cells are treated with varying concentrations of AZD0424 for a defined time. Whole-cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated SRC (Tyr419) and total SRC, followed by incubation with corresponding secondary antibodies. The signal is detected using chemiluminescence, and the band intensities are quantified to determine the concentration of AZD0424 that results in a 50% reduction in SRC phosphorylation.[4]

In Vivo Efficacy

In vivo studies using xenograft models have been conducted to assess the antitumor activity of AZD0424. As a monotherapy, AZD0424 has shown limited efficacy in inhibiting tumor growth in some models.[4] However, its potential is more pronounced when used in combination with other targeted therapies, such as MEK inhibitors.[3][5]

Table 2: In Vivo Activity of AZD0424 in Xenograft Models

| Tumor Model | Treatment | Effect on Tumor Growth | Citation |

| HCT116 (Colorectal) | AZD0424 alone | No significant effect | [4] |

| DLD1 (Colorectal) | AZD0424 alone | No significant effect | [4] |

| HCT116 (Colorectal) | AZD0424 + Trametinib (MEK inhibitor) | Significant reduction compared to trametinib alone | [3][4][5] |

| DLD1 (Colorectal) | AZD0424 + Trametinib (MEK inhibitor) | No significant effect | [4][5] |

Experimental Protocols

Xenograft Tumor Models: Human cancer cell lines (e.g., HCT116, DLD1) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups. AZD0424 is typically administered orally.[2] Tumor volumes are measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess target inhibition.[5]

Combination Therapy and Signaling Pathways

A key finding from preclinical studies is the synergistic effect of AZD0424 with MEK inhibitors in certain KRAS-mutant colorectal cancer models.[3][6] Treatment with MEK inhibitors like trametinib can lead to a compensatory activation of SRC, which can be abrogated by AZD0424.[3][6] This combination therapy has been shown to reduce compensatory activation of EGFR and FAK, leading to synergistic inhibition of cell viability.[3]

Signaling Pathway Diagrams

Caption: Compensatory SRC activation upon MEK inhibition and the point of intervention for AZD0424.

Experimental Protocols

Reverse Phase Protein Array (RPPA): RPPA is a high-throughput antibody-based technique used to measure the abundance of specific proteins and phosphoproteins in cell lysates.[3] Cell lysates from treated and untreated cells are prepared and printed onto nitrocellulose-coated slides in a serial dilution. Each slide is then incubated with a specific primary antibody, followed by a detection antibody and signal amplification. The signal intensities are quantified to provide a profile of protein expression and phosphorylation changes in response to drug treatment, revealing insights into the signaling pathways affected.[4]

Clinical Context and Future Directions

While preclinical data, particularly in combination strategies, showed promise, a Phase I clinical trial of AZD0424 as a monotherapy in patients with advanced solid tumors did not demonstrate clinical efficacy, with no objective responses observed.[7][8] The most common treatment-related adverse events were nausea, fatigue, anorexia, and alopecia.[7] Despite the lack of single-agent activity, the preclinical rationale for combining AZD0424 with other agents, such as MEK inhibitors, to overcome resistance mechanisms remains an area of interest.[3][6] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from SRC inhibition in a combination setting.

References

- 1. Facebook [cancer.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancerresearchuk.org [cancerresearchuk.org]

Investigating the Role of Src/Abl Pathways with AZD0424: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0424 is an orally bioavailable small molecule that potently and selectively inhibits the activity of both Src and Abl non-receptor tyrosine kinases.[1][2] These kinases are crucial components of intracellular signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src and Abl signaling is a frequent event in a variety of human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical and clinical investigation of AZD0424, with a focus on its role in modulating Src/Abl pathways. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Mechanism of Action

AZD0424 functions as an ATP-competitive inhibitor of Src and Abl kinases.[2] By binding to the ATP-binding pocket of these enzymes, AZD0424 prevents the transfer of phosphate from ATP to their protein substrates, thereby blocking downstream signaling. A key pharmacodynamic marker of AZD0424 activity is the inhibition of Src autophosphorylation at tyrosine 419 (Tyr419), a critical step for its full activation.[1][3] Preclinical studies have demonstrated that AZD0424 potently inhibits the phosphorylation of Src at this site in various cancer cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AZD0424.

Table 1: In Vitro and Cellular Activity of AZD0424

| Parameter | Value | Cell Line/System | Reference |

| Src Kinase IC50 | ~4 nM | In vitro kinase assay | [1] |

| Cellular EC50 for Src Inhibition (p-Src Tyr419) | ~100 nM | Breast cancer cell lines | [1] |

| Cell Viability EC50 | > 5 µM | Majority of 16 cancer cell lines tested | [1] |

| Cell Viability EC50 (LS174t) | < 1 µM | Colorectal cancer cell line | [1] |

| Cell Viability EC50 (DLD1) | More sensitive than HCT116 | Colorectal cancer cell lines | [1] |

| Cell Viability EC50 (HCT116) | Less sensitive than DLD1 | Colorectal cancer cell lines | [1] |

Table 2: Clinical Trial Data for AZD0424 Monotherapy (NCT01668550)

| Parameter | Result | Patient Population | Reference |

| Number of Patients | 41 | Advanced solid tumors | [4][5] |

| Dosing | 5 mg to 150 mg once-daily; 40 mg bi-daily | - | [4] |

| Objective Response Rate | 0% | - | [4][5] |

| Stable Disease (≥ 6 weeks) | 17.1% (7 patients) | - | [4][5] |

| Mean Time to Progression | ~42 days | - | [5] |

| Most Common Adverse Events | Nausea, fatigue, anorexia, alopecia | - | [4] |

| Pharmacodynamic Effect | Clear Src target inhibition at doses ≥ 20 mg/day | - | [4] |

Signaling Pathways and Experimental Workflows

Src/Abl Signaling Pathway

The following diagram illustrates a simplified overview of the Src and Abl signaling pathways, highlighting their roles in cancer-related cellular processes.

Caption: Simplified diagram of Src/Abl signaling pathways in cancer.

Experimental Workflow for Investigating AZD0424

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a kinase inhibitor like AZD0424.

Caption: A typical experimental workflow for preclinical evaluation of AZD0424.

Compensatory Activation of Src with MEK Inhibition

A key finding from preclinical research is the compensatory activation of Src signaling in response to the inhibition of the MAPK pathway by MEK inhibitors. This provides a strong rationale for the combination of AZD0424 with MEK inhibitors.

Caption: Compensatory Src activation upon MEK inhibition and rationale for combination therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of AZD0424.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD0424 against Src and Abl kinases.

Materials:

-

Recombinant human Src or Abl kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

AZD0424 stock solution (in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of AZD0424 in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add the diluted AZD0424 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the kinase and peptide substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each AZD0424 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the AZD0424 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of AZD0424 on the viability of cancer cell lines and calculate the EC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

AZD0424 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AZD0424 in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of AZD0424 or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each AZD0424 concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the AZD0424 concentration and determine the EC50 value.

Western Blot for Src Phosphorylation

Objective: To assess the inhibitory effect of AZD0424 on Src phosphorylation at Tyr419 in cancer cell lines.

Materials:

-

Cancer cell lines

-

AZD0424

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr419) and anti-total Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of AZD0424 for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src (Tyr419) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to confirm equal loading.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AZD0424 on the cell cycle distribution of cancer cell lines.

Materials:

-

Cancer cell lines

-

AZD0424

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Treat cells with different concentrations of AZD0424 for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Reverse Phase Protein Array (RPPA)

Objective: To perform a high-throughput analysis of changes in protein expression and phosphorylation in response to AZD0424 treatment.

Procedure:

-

Lysate Preparation: Treat cells with AZD0424 and prepare lysates as for Western blotting, ensuring the inclusion of protease and phosphatase inhibitors. Determine protein concentration.

-

Serial Dilution: Prepare serial dilutions of each lysate.

-

Array Printing: Print the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer.

-

Immunostaining: Incubate each array (slide) with a specific primary antibody against a protein or phosphoprotein of interest.

-

Secondary Antibody and Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal (e.g., fluorescent or colorimetric).

-

Scanning and Analysis: Scan the slides and quantify the signal intensity for each spot.

-

Data Normalization and Analysis: Normalize the data and perform statistical analysis to identify significant changes in protein levels or phosphorylation in response to AZD0424.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AZD0424, alone or in combination, in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

AZD0424 and other test agents (e.g., trametinib) formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, AZD0424 alone, trametinib alone, AZD0424 + trametinib).

-

Administer the treatments according to the planned schedule and dosage.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Immunohistochemistry (IHC) for Phosphorylated Src

Objective: To detect the level of phosphorylated Src in tumor tissues from in vivo studies.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide for quenching endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against phospho-Src (Tyr419)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform heat-induced antigen retrieval.

-

Quench endogenous peroxidase activity.

-

Block non-specific binding sites with blocking solution.

-

Incubate with the primary antibody against phospho-Src (Tyr419).

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

Conclusion

AZD0424 is a potent inhibitor of Src and Abl kinases that has been extensively characterized in preclinical models. While it showed limited efficacy as a monotherapy in clinical trials for advanced solid tumors, the preclinical data strongly support its investigation in combination with other targeted agents, particularly MEK inhibitors, in cancers with specific molecular profiles such as KRAS mutations. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of Src/Abl pathways in cancer and the potential therapeutic applications of inhibitors like AZD0424.

References

- 1. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancerresearchuk.org [cancerresearchuk.org]

Methodological & Application

AZD0424 In Vitro Experimental Protocols: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro evaluation of AZD0424, a potent, orally bioavailable small molecule inhibitor of Src and Abl tyrosine kinases.

Introduction

AZD0424 is a selective inhibitor of both Src and Abl kinases, which are key regulators of various cellular processes, including cell growth, proliferation, invasion, and metabolism.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. AZD0424 has been investigated in preclinical models and has demonstrated the ability to inhibit the growth of cancer cells.[1] This document outlines detailed protocols for key in vitro assays to assess the activity and mechanism of action of AZD0424 in a laboratory setting.

Mechanism of Action

AZD0424 exerts its biological effects by targeting the ATP-binding sites of Src and Abl kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways. A key event in Src activation is the phosphorylation of tyrosine 419 (Tyr419).[1][3] AZD0424 potently inhibits this phosphorylation event, leading to a blockade of Src-mediated signaling.[1][3] This inhibition can result in a G1 cell cycle arrest in susceptible cancer cell lines.[3][4]

Quantitative Data Summary

The following table summarizes the key in vitro potency and efficacy parameters of AZD0424 from published studies.

| Parameter | Value | Cell Line/System | Reference |

| Src Kinase Inhibition (IC50) | ~4 nM | In vitro kinase assay | [1] |

| Src Phosphorylation (Tyr419) Inhibition (IC50) | ~100 nM | Various cancer cell lines | [3][4] |

| Cellular EC50 for Src Inhibition | ~100 nM | Breast cancer cell lines | [1] |

| Cell Viability (EC50) | > 5 µM (in 11 out of 16 cell lines) | Panel of cancer cell lines | |

| Cell Viability (EC50) | < 1 µM | LS174t colorectal cancer cell line |

Signaling Pathway Diagram

The following diagram illustrates the simplified Src/Abl signaling pathway and the point of inhibition by AZD0424.

Caption: AZD0424 inhibits Src and Abl kinases.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro evaluation of AZD0424.

Caption: Workflow for AZD0424 in vitro testing.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of AZD0424 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., breast, prostate, colorectal)

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

AZD0424 stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed 1,000–1,500 cells per well in 100 µL of complete culture medium into a 96-well plate.[1]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of AZD0424 in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of AZD0424.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest AZD0424 concentration) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

-

Viability Measurement (MTS Example):

-

After the 72-hour incubation, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the AZD0424 concentration to generate a dose-response curve and determine the EC50 value.

-

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels, particularly p-Src (Tyr419), in response to AZD0424 treatment.

Materials:

-

Cancer cell lines

-

6-well or 10 cm tissue culture plates

-

AZD0424

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Src (Tyr419), anti-total Src, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of AZD0424 for the desired time (e.g., 3 to 24 hours).[1]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Src Tyr419) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.

-

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput technique to analyze the expression and modification of a large number of proteins simultaneously from cell lysates. This is particularly useful for profiling the broader impact of AZD0424 on cellular signaling.[1][3]

Materials:

-

Cancer cell lines

-

AZD0424

-

Lysis buffer appropriate for RPPA (often contains denaturing agents)

-

Protein quantification method

-

Nitrocellulose-coated slides

-

Contact-based microarrayer

-

A panel of validated primary antibodies

-

Labeled secondary antibodies and detection reagents

-

Slide scanner and analysis software

Protocol:

-

Lysate Preparation:

-

Treat cells with AZD0424 at various concentrations and time points.

-

Lyse cells using a specialized RPPA lysis buffer to ensure complete protein denaturation.

-

Quantify protein concentration and normalize all samples to the same concentration.

-

-

Array Printing:

-

Serially dilute the normalized lysates.

-

Print the diluted lysates onto nitrocellulose-coated slides using a contact-based microarrayer. Each lysate is printed in multiple technical replicates.

-

-

Immunodetection:

-

Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein.

-

The slide is then incubated with a labeled secondary antibody.

-

A signal amplification system is often used to enhance detection.

-

-

Signal Quantification and Data Analysis:

-

The slides are scanned to detect the signal intensity for each spot.

-

The spot intensities are quantified using specialized software.

-

The data is normalized to account for variations in total protein.

-

Hierarchical clustering and other bioinformatic tools can be used to analyze the changes in protein expression and phosphorylation across different treatment conditions.[1]

-

References

- 1. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for AZD0424 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information and protocols for the in vitro use of AZD0424, a potent inhibitor of Src and Abl kinases. The following sections offer insights into its mechanism of action, recommended cell culture practices, and quantitative data to facilitate experimental design and data interpretation.

Introduction to AZD0424

AZD0424 is an orally bioavailable small-molecule inhibitor targeting the non-receptor tyrosine kinases Src and Abl.[1][2] By inhibiting the activity of these kinases, AZD0424 can disrupt key cellular signaling pathways involved in cell growth, invasion, and metabolism, which are often dysregulated in cancer.[1] In preclinical studies, AZD0424 has demonstrated the ability to inhibit the growth of cancer cells, primarily through the induction of a G1 cell cycle arrest.[1][3] Its efficacy is particularly noted in combination with other targeted therapies, such as MEK inhibitors, where it can overcome compensatory signaling mechanisms.[1][3]

Mechanism of Action and Signaling Pathways

AZD0424 exerts its primary effect by inhibiting the phosphorylation of Src family kinases. Specifically, it has been shown to potently inhibit the phosphorylation of Src at tyrosine-419 with a cellular IC50 of approximately 100 nM.[1][3] Src is a critical node in multiple signaling cascades that regulate cell proliferation, survival, migration, and adhesion. Inhibition of Src by AZD0424 can therefore have broad effects on cellular function.

Notably, in the context of combination therapy, particularly with MEK inhibitors like trametinib, AZD0424 can abrogate the compensatory activation of other receptor tyrosine kinases such as EGFR and focal adhesion kinase (FAK).[1][3] This makes it a valuable tool for studying and potentially overcoming drug resistance mechanisms.

Caption: AZD0424 inhibits Src and Abl, leading to G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of AZD0424 across various cancer cell lines.

Table 1: AZD0424 IC50/EC50 Values for Cell Viability

| Cell Line | Cancer Type | EC50 (µM) |

| LS174t | Colorectal | < 1 |

| HCC1954 | Breast | ~2 |

| MDA-MB-453 | Breast | ~3 |

| BT-474 | Breast | ~4 |

| DU 145 | Prostate | ~5 |

| HCT116 | Colorectal | > 5 |

| DLD1 | Colorectal | > 5 |

| MCF7 | Breast | > 5 |

| T-47D | Breast | > 5 |

| MDA-MB-231 | Breast | > 5 |

| SK-BR-3 | Breast | > 5 |

| LNCaP | Prostate | > 5 |

| PC-3 | Prostate | > 5 |

| 22Rv1 | Prostate | > 5 |

| VCaP | Prostate | > 5 |

| Capan-1 | Pancreatic | > 5 |

Data is approximated from published graphical representations and should be considered indicative.[3]

Table 2: Target Engagement and Cellular Effects

| Parameter | Cell Line(s) | Value/Effect | Citation(s) |

| p-Src (Y419) Inhibition IC50 | Multiple | ~100 nM | [1][3] |

| Cell Cycle Effect | Sensitive Cell Lines | G1 Arrest | [1][3] |

| Apoptosis Induction | Multiple | Not Observed | [3] |

| Synergy with MEK Inhibitors | HCT116, DLD1 | Synergistic inhibition of cell viability at ≤300 nM | [3] |

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions.

General Cell Culture and Maintenance

-

Cell Line Handling : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, as recommended by the supplier. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing : Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.

-

Mycoplasma Testing : Regularly test cell cultures for mycoplasma contamination.

Preparation of AZD0424 Stock Solutions

-

Reconstitution : Prepare a high-concentration stock solution of AZD0424 (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

-

Working Solutions : On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability/Proliferation Assay (e.g., using Resazurin)

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment : Replace the medium with fresh medium containing serial dilutions of AZD0424 (and/or a combination agent). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation : Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Viability Assessment : Add a viability reagent such as resazurin or MTT to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis : Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50/EC50 values.

Western Blotting for p-Src Inhibition

-

Cell Seeding and Treatment : Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of AZD0424 for a specified duration (e.g., 3 to 24 hours).[3]

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for phosphorylated Src (e.g., p-Src Y419). Subsequently, probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).

-

Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis : Quantify the band intensities to determine the relative levels of p-Src normalized to total Src and the loading control.

Caption: General workflow for in vitro AZD0424 cell treatment and analysis.

Important Considerations

-

Cell Line Sensitivity : As shown in Table 1, sensitivity to AZD0424 as a single agent is highly variable among different cancer cell lines. It is crucial to determine the EC50 for cell viability in the specific cell line of interest before conducting further experiments.

-

On-Target vs. Phenotypic Effects : The concentration required to inhibit Src phosphorylation (~100 nM) is significantly lower than the concentrations needed to inhibit cell proliferation in most cell lines (>1 µM).[3] This discrepancy should be considered when designing experiments to probe on-target effects versus broader cellular phenotypes.

-

Combination Studies : The synergistic potential of AZD0424 with other inhibitors, particularly MEK inhibitors, is a key area of investigation.[3] When designing combination studies, it is important to use appropriate experimental designs (e.g., checkerboard titration) and data analysis methods (e.g., Bliss independence or Loewe additivity models) to quantify synergy.

-

Solubility : AZD0424 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is kept low and consistent across all experimental conditions, including controls.

References

- 1. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Detection of p-Src (Y419) Inhibition by AZD0424 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the inhibitory activity of AZD0424, a potent Src/Abl kinase inhibitor, by measuring the phosphorylation of Src at tyrosine 419 (p-Src Y419) in cultured cancer cells via western blot. AZD0424 selectively targets Src and Abl kinases, which are often dysregulated in cancer and play a crucial role in cell proliferation and metastasis.[1] The provided methodology outlines cell culture and treatment, lysate preparation optimized for phosphoproteins, protein quantification, and the subsequent steps for immunodetection of p-Src (Y419) and total Src.

Introduction

The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including cell growth, differentiation, and migration.[2] The phosphorylation of Src at tyrosine 416 (equivalent to Y419 in human Src) in the kinase domain's activation loop leads to its activation.[2] Dysregulation of Src activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.

AZD0424 is an orally bioavailable small molecule that inhibits the kinase activity of both Src and Abl.[1] Studies have demonstrated that AZD0424 can potently inhibit the phosphorylation of Src at Y419 in various cancer cell lines, with an IC50 of approximately 100 nM.[1][3] This inhibition of Src activation leads to a G1 cell cycle arrest in sensitive cell lines.[1] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the efficacy of inhibitors like AZD0424 by directly measuring the phosphorylation status of their targets.

Data Summary

The following table summarizes the effect of AZD0424 on p-Src (Y419) levels as determined by western blot analysis in HCT116 colorectal cancer cells. Data is based on findings reported in preclinical studies.[1]

| Treatment Group | AZD0424 Concentration | Treatment Duration | p-Src (Y419) Level (Normalized to Total Src) | Total Src Level |

| Vehicle Control (DMSO) | 0 nM | 24 hours | 100% (Baseline) | Unchanged |

| AZD0424 | 2000 nM | 24 hours | Significantly Decreased | Unchanged |

Signaling Pathway and Experimental Workflow

Experimental Protocol

This protocol is designed for adherent cancer cells (e.g., HCT116) cultured in a 6-well plate format. Adjust volumes accordingly for other plate sizes.

I. Materials and Reagents

-

Cell Line: Human colorectal carcinoma HCT116 cells

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

AZD0424: Prepare a stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[4]

-

Inhibitor Cocktails (add fresh to lysis buffer before use):

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail[5]

-

-

Protein Assay Reagent: BCA Protein Assay Kit

-

Sample Buffer: 4X Laemmli sample buffer (with β-mercaptoethanol)

-

SDS-PAGE Gels: Polyacrylamide gels appropriate for resolving ~60 kDa proteins (e.g., 10%)

-

Running Buffer: 1X Tris-Glycine-SDS buffer

-

Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can increase background.[6]

-